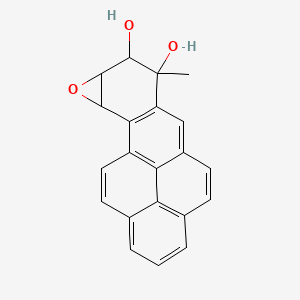
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is a complex polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its intricate structure, which includes multiple fused aromatic rings and functional groups such as diol and epoxide. It is a derivative of benzo(a)pyrene, a well-known PAH with significant environmental and biological implications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- typically involves multi-step organic reactions. One common approach is the epoxidation of benzo(a)pyrene derivatives, followed by dihydroxylation. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential toxicity. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process requires stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide and diol groups into simpler alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects primarily through its interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The diol groups facilitate these interactions by increasing the compound’s solubility and reactivity. The molecular targets include DNA bases, particularly guanine, leading to the formation of DNA adducts and subsequent mutagenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzo(a,l)pyrene: Another PAH with similar structure and biological effects.
Chrysene: A simpler PAH with fewer fused rings but similar reactivity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is unique due to its specific combination of functional groups (epoxide and diol) and its methyl substitution, which influence its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
85191-60-2 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
7-methyl-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C21H16O3/c1-21(23)14-9-12-6-5-10-3-2-4-11-7-8-13(16(12)15(10)11)17(14)18-19(24-18)20(21)22/h2-9,18-20,22-23H,1H3 |
InChI-Schlüssel |
CWLOPYXXOMMKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C2C(O2)C3=C1C=C4C=CC5=C6C4=C3C=CC6=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
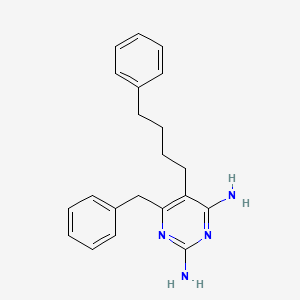
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

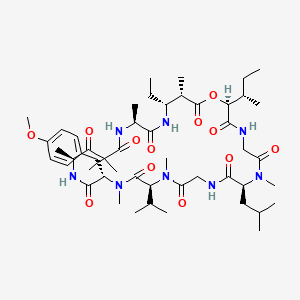
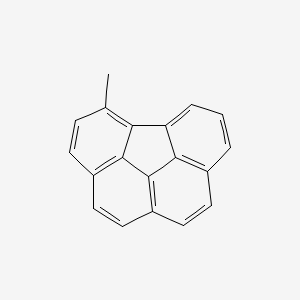
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
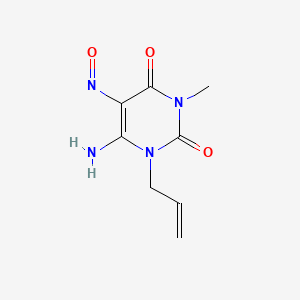
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
